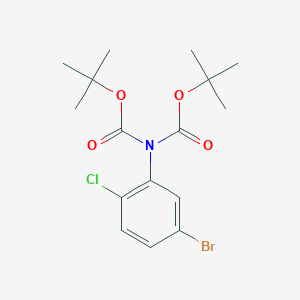

(N,N-Bis-t-Boc)-5-bromo-2-chloroaniline

Description

Theoretical Underpinnings of Aromatic Amine Protection in Multistep Synthesis

Aromatic amines, or anilines, are fundamental building blocks in organic chemistry. However, the lone pair of electrons on the nitrogen atom renders them basic and nucleophilic, which can interfere with a wide range of synthetic operations, including those involving strong bases, electrophiles, or organometallic reagents. chemistrysteps.com Furthermore, the amino group is a potent activating group in electrophilic aromatic substitution, which can lead to a lack of regioselectivity and over-reaction. To circumvent these issues, the amino group is often converted into a less reactive derivative, a process known as protection. chemistrysteps.commasterorganicchemistry.com

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines. jk-sci.com It is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). jk-sci.com This reaction transforms the amine into a carbamate (B1207046), which significantly attenuates the nitrogen's nucleophilicity and basicity due to the electron-withdrawing nature of the adjacent carbonyl group. chemistrysteps.com

A key advantage of the Boc group is its cleavage condition. It is stable to most nucleophilic and basic conditions but can be readily removed under acidic conditions, often using trifluoroacetic acid (TFA). chemistrysteps.commasterorganicchemistry.comjk-sci.comorganic-chemistry.org This acid lability is attributed to the formation of the stable tert-butyl carbocation upon cleavage. chemistrysteps.com The protection of an aniline (B41778) with two Boc groups, forming an N,N-Bis-t-Boc derivative, further deactivates the nitrogen atom and introduces significant steric bulk. This modification not only enhances the stability of the protected group but also influences the conformational properties of the molecule and the reactivity of adjacent functional groups.

| Transformation | Common Reagents | Typical Conditions |

|---|---|---|

| Protection (N-Boc formation) | Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., TEA, DMAP), Solvent (e.g., THF, CH₂Cl₂) jk-sci.comwikipedia.org |

| Deprotection (N-Boc cleavage) | Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) | Solvent (e.g., CH₂Cl₂, Methanol) masterorganicchemistry.comjk-sci.comwikipedia.org |

Significance of Halogenated Aromatic Scaffolds in Medicinal Chemistry and Materials Science

Halogenated aromatic compounds are of immense importance in both medicinal chemistry and materials science. The incorporation of halogen atoms—fluorine, chlorine, bromine, and iodine—into an aromatic scaffold can profoundly alter a molecule's physical, chemical, and biological properties. researchgate.netnih.gov In medicinal chemistry, halogens are used to modulate properties such as lipophilicity, which affects drug absorption, distribution, metabolism, and excretion (ADME). researchgate.net For instance, the lipophilic nature of bromine can facilitate better membrane permeability and cellular uptake. researchgate.net

Beyond simple steric and electronic effects, heavier halogens (Cl, Br, I) can participate in a highly directional, non-covalent interaction known as halogen bonding. acs.orgacs.org This interaction, analogous to the more familiar hydrogen bond, occurs between a positively polarized region on the halogen atom (the σ-hole) and a Lewis base, such as an oxygen or nitrogen atom in a biological target. acs.org Halogen bonds can significantly enhance the binding affinity and selectivity of a drug candidate for its target protein, making them a valuable tool in rational drug design. researchgate.netacs.org

In both medicinal chemistry and materials science, halogenated aromatics are indispensable precursors for transition metal-catalyzed cross-coupling reactions. researchgate.netnih.govtaylorandfrancis.com Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings utilize aryl halides to form new carbon-carbon or carbon-heteroatom bonds, providing a powerful platform for constructing complex molecular frameworks from simpler, halogenated building blocks. taylorandfrancis.comwikipedia.orgmdpi.com In materials science, these scaffolds are integral to the synthesis of advanced polymers, organic light-emitting diodes (OLEDs), and flame retardants. nih.govacs.org

The Structural Context of (N,N-Bis-t-Boc)-5-bromo-2-chloroaniline as a Polyfunctionalized Precursor

This compound is a prime example of a polyfunctionalized precursor designed for advanced synthetic applications. Its structure strategically combines three key functional elements on a single aniline ring, each offering a distinct handle for chemical modification.

The N,N-Bis-t-Boc Protected Amine: This bulky, electron-withdrawing group serves to deactivate the aromatic ring towards unwanted electrophilic substitution and provides robust protection of the nitrogen atom. Its steric presence can also direct metallation to specific positions or influence the reactivity of the nearby ortho-chlorine atom.

The Chlorine Atom (C2-position): Positioned ortho to the protected amine, the chlorine atom is one of the two sites available for cross-coupling reactions.

The Bromine Atom (C5-position): Located meta to the protected amine, the bromine atom provides a second, distinct reaction site.

The true synthetic utility of this molecule lies in the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order C–I > C–Br > C–Cl. mdpi.com This reactivity gradient allows for regioselective functionalization. It is generally possible to selectively perform a cross-coupling reaction at the more reactive C-Br bond while leaving the C-Cl bond intact. The resulting product can then undergo a second, different coupling reaction at the chlorine position under more forcing conditions or with a more specialized catalytic system. This stepwise functionalization capability makes this compound a highly valuable and versatile building block for the synthesis of complex, multi-substituted aromatic compounds.

| Property | Value |

|---|---|

| CAS Number | 929000-06-6 bldpharm.com |

| Molecular Formula | C₁₆H₂₁BrClNO₄ bldpharm.com |

| Molecular Weight | 406.70 g/mol bldpharm.com |

Research Landscape and Challenges in the Synthesis and Transformation of Dihalogenated N,N-Bis-t-Boc Anilines

The synthesis and application of polyfunctionalized aromatic compounds like this compound are at the forefront of synthetic chemistry research. However, their preparation and subsequent transformation are not without challenges. The primary synthetic challenge often lies in achieving the desired regiochemistry during the initial halogenation of the aniline precursor. nih.gov Direct halogenation can often lead to mixtures of isomers, necessitating complex purification steps or more sophisticated, directed synthesis strategies.

Once the dihalogenated N,N-Bis-t-Boc aniline is obtained, the main challenge shifts to controlling its reactivity in subsequent transformations, particularly in sequential cross-coupling reactions. thieme-connect.de While the inherent reactivity difference between C-Br and C-Cl bonds provides a basis for selectivity, achieving high yields and complete regiocontrol can be difficult. mdpi.com Several factors must be carefully optimized:

Catalyst and Ligand Choice: The selection of the palladium catalyst and its associated ligands is critical. Bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands are often required to facilitate the coupling of the less reactive aryl chlorides. taylorandfrancis.com

Reaction Conditions: Temperature, solvent, base, and reaction time must be precisely controlled to favor reaction at one site over the other. thieme-connect.de Insufficiently differentiated conditions can lead to a mixture of mono-coupled products or undesired double-coupling.

Steric Hindrance: The significant steric bulk of the N,N-Bis-t-Boc group and the ortho-chlorine atom can impede the approach of the catalytic complex to the C-Br bond, potentially slowing the desired reaction and requiring more forcing conditions than might otherwise be expected.

Overcoming these challenges requires a deep understanding of organometallic reaction mechanisms and meticulous optimization of reaction parameters. The ongoing development of new catalysts and synthetic methodologies continues to expand the toolkit available to chemists, making the selective transformation of complex precursors like dihalogenated N,N-Bis-t-Boc anilines increasingly feasible and efficient.

| Aryl Halide (Ar-X) | Relative Reactivity | Bond Dissociation Energy (kcal/mol, approx.) |

|---|---|---|

| Ar-I | Highest | ~65 |

| Ar-Br | High | ~81 |

| Ar-Cl | Moderate | ~96 |

| Ar-F | Low (requires special conditions) | ~123 |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(5-bromo-2-chlorophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BrClNO4/c1-15(2,3)22-13(20)19(14(21)23-16(4,5)6)12-9-10(17)7-8-11(12)18/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOBMEMQNHQDULV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=C(C=CC(=C1)Br)Cl)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BrClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650374 | |

| Record name | Di-tert-butyl (5-bromo-2-chlorophenyl)-2-imidodicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929000-06-6 | |

| Record name | Di-tert-butyl (5-bromo-2-chlorophenyl)-2-imidodicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N,n Bis T Boc 5 Bromo 2 Chloroaniline

Strategies for Di-tert-Butoxycarbonylation of Aromatic Amines

The introduction of two Boc groups onto an aniline (B41778) nitrogen to form an N,N-bis(tert-butoxycarbonyl)aniline, or di-Boc-aniline, is a challenging transformation. While mono-Boc protection is a common procedure, driving the reaction to completion to install the second bulky Boc group requires specific conditions. The reduced nucleophilicity of the nitrogen atom after the first protection, coupled with steric hindrance, makes the second acylation significantly more difficult. The synthesis of (N,N-Bis-t-Boc)-5-bromo-2-chloroaniline would begin with the di-protection of 5-bromo-2-chloroaniline (B183919).

Catalyst-Free N-Boc Protection Approaches

In the absence of a catalyst, the N-tert-butoxycarbonylation of amines with di-tert-butyl dicarbonate (B1257347) (Boc₂O) can be achieved, though often requiring forcing conditions to achieve di-protection. These methods typically rely on using a significant excess of the Boc₂O reagent and elevated temperatures to overcome the high activation energy for the second substitution.

Water has been explored as a medium for catalyst-free N-Boc protections, leveraging its unique properties to enhance reactivity. organic-chemistry.org For many primary and secondary amines, these reactions proceed efficiently at room temperature to yield mono-Boc derivatives chemoselectively, avoiding common side products like isocyanates or ureas. organic-chemistry.org However, achieving di-protection under these mild, catalyst-free aqueous conditions is generally not feasible, and the formation of N,N-di-t-Boc derivatives is often explicitly noted as being avoided. organic-chemistry.org

To achieve di-protection without a catalyst, more rigorous, non-aqueous conditions are necessary. This typically involves treating the aniline substrate with more than two equivalents of Boc₂O in an aprotic solvent at elevated temperatures. The yields for such reactions can be variable, and the process may suffer from incomplete conversion, leading to a mixture of mono-Boc and di-Boc products that require chromatographic separation.

Table 1: Comparison of Catalyst-Free N-Boc Protection Conditions Note: Data is generalized for aromatic amines as specific data for the target compound is not available.

| Substrate | Reagent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Aromatic Amine | Boc₂O (1.1) | Water | Room Temp | 0.5 - 2 | Mono-Boc | >90 |

| Aromatic Amine | Boc₂O (>2.2) | Acetonitrile (B52724) | Reflux | 12 - 24 | Di-Boc | Variable |

| Aromatic Amine | Boc₂O (>2.2) | Toluene | Reflux | 12 - 24 | Di-Boc | Variable |

Catalytic N-Boc Protection Methods (e.g., organocatalysis, metal catalysis)

To facilitate the challenging di-tert-butoxycarbonylation, various catalysts can be employed to activate the Boc anhydride (B1165640) and enhance the nucleophilicity of the intermediate N-Boc-aniline.

Organocatalysis: 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst for this transformation. The mechanism involves the initial reaction of DMAP with Boc₂O to form a highly reactive N-tert-butoxycarbonylpyridinium intermediate. commonorganicchemistry.com This species is a much more potent acylating agent than Boc₂O itself and can efficiently acylate the weakly nucleophilic mono-Boc-protected aniline. The use of excess Boc₂O in the presence of catalytic DMAP is a standard method for forcing the formation of di-Boc anilines. rsc.org

Metal Catalysis: Lewis acids have also been shown to promote N-Boc protection. Catalysts such as yttria-zirconia have been used for the tert-butoxycarbonylation of a wide range of amines. semanticscholar.org While aromatic amines like aniline are noted to be sluggish at room temperature, the reaction can be driven to completion under reflux conditions. semanticscholar.org The Lewis acid activates the carbonyl group of the Boc anhydride, making it more susceptible to nucleophilic attack by the amine. For the formation of this compound, a strong Lewis acid catalyst could potentially facilitate the second Boc group installation on the electron-deficient haloaniline substrate.

Table 2: Catalytic Methods for N-Boc Protection of Anilines

| Catalyst | Reagent | Solvent | Temperature | Time | Notes |

| DMAP | Boc₂O | Acetonitrile / CH₂Cl₂ | Room Temp - Reflux | 1 - 12 h | Highly effective for di-protection. rsc.org |

| Yttria-Zirconia | Boc₂O | Acetonitrile | Reflux | 3 h | Effective for sluggish anilines. semanticscholar.org |

| Iodine (I₂) | Boc₂O | Solvent-free | Room Temp | < 1 h | Primarily for mono-protection. organic-chemistry.org |

| HClO₄–SiO₂ | Boc₂O | Solvent-free | Room Temp | < 15 min | Efficient for mono-protection. organic-chemistry.org |

Regioselective Halogenation Strategies for N-Boc Protected Anilines

Once the N,N-Bis-t-Boc protecting group is installed on a 2-chloroaniline (B154045) precursor, the next critical step is the regioselective introduction of a bromine atom at the C-5 position. The outcome of this electrophilic aromatic substitution is governed by the directing effects of the existing substituents: the ortho-chloro group and the N,N-bis(tert-butoxycarbonyl)amino group at C-1.

Directed Ortho-Metalation and Halogenation of Protected Aromatic Systems

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic rings ortho to a directing metalation group (DMG). wikipedia.org The DMG, typically a heteroatom-containing functional group, coordinates to an organolithium reagent (like n-butyllithium or sec-butyllithium), directing deprotonation of the adjacent ortho-proton. The resulting aryllithium species can then be quenched with an electrophile, such as a halogen source, to achieve highly regioselective substitution. baranlab.org

The N-(tert-butoxycarbonyl) group is an effective DMG. orgsyn.org For a substrate like N,N-Bis-t-Boc-2-chloroaniline, the N(Boc)₂ group would direct metalation to the C-6 position. Quenching this lithiated intermediate with a brominating agent like 1,2-dibromoethane (B42909) or N-bromosuccinimide (NBS) would yield the 6-bromo derivative. Since the target compound is the 5-bromo isomer, DoM is not the appropriate strategy for this specific transformation but remains a crucial methodology for accessing other regioisomers.

Electrophilic Halogenation with Emphasis on Regiocontrol

Electrophilic aromatic bromination is the most direct method for introducing the bromine atom. The regioselectivity is determined by the combined electronic and steric effects of the substituents already on the ring.

-N(Boc)₂ Group: This group is strongly activating and ortho, para-directing due to the lone pairs on the nitrogen atom participating in resonance with the aromatic ring. However, the immense steric bulk of the two Boc groups will significantly hinder substitution at the ortho positions (C-2 and C-6). Therefore, its directing effect is predominantly for the para position (C-4).

In the precursor, N,N-Bis-t-Boc-2-chloroaniline, the positions are influenced as follows:

C-4 (para to -N(Boc)₂): This position is strongly activated by the amino group.

C-5 (meta to -N(Boc)₂, para to -Cl): This position is activated by the chloro group's resonance effect.

C-6 (ortho to -N(Boc)₂): This position is activated by the amino group but highly sterically hindered.

Given these factors, electrophilic attack is most likely to occur at the C-4 or C-5 positions. The strong activating and para-directing effect of the -N(Boc)₂ group would favor substitution at C-4. However, the presence of the chloro group at C-2 deactivates the ring and its own para-directing effect activates the C-5 position. The precise outcome can be sensitive to reaction conditions. To achieve the desired 5-bromo product, conditions must be chosen that favor substitution para to the chloro group. This can sometimes be achieved by using specific brominating agents and solvent systems that can modulate the reactivity of the electrophile and the substrate. lookchem.com Common reagents for such transformations include N-bromosuccinimide (NBS) or molecular bromine in a suitable solvent like acetonitrile or a chlorinated solvent. nih.gov

Table 3: Reagents for Electrophilic Aromatic Bromination

| Reagent | Typical Conditions | Selectivity Notes |

| Br₂ / Acetic Acid | Room Temperature | Powerful, can lead to over-bromination in activated rings. byjus.com |

| N-Bromosuccinimide (NBS) | CH₃CN or CH₂Cl₂, Room Temp | Milder than Br₂, often provides better regioselectivity. nih.gov |

| CuBr₂ / Ionic Liquid | Room Temperature | High para-selectivity for unprotected anilines. beilstein-journals.org |

| Tetraalkylammonium tribromides | CH₂Cl₂ or CCl₄ | Highly para-selective for phenols and anilines. nih.gov |

Sequential Introduction of Bromine and Chlorine into Aniline Scaffolds

The synthesis of the core 5-bromo-2-chloroaniline structure presents a classic challenge in aromatic chemistry concerning regioselectivity. The strong ortho-, para-directing nature of the amino group in aniline makes the direct sequential halogenation to achieve a 2,5-substitution pattern non-trivial. Direct bromination of aniline, for instance, typically yields a mixture of 2,4,6-tribromoaniline, while monosubstitution is hard to control. Therefore, advanced strategies are required to precisely install the chlorine and bromine atoms at the desired positions.

A plausible synthetic route involves a multi-step process utilizing directing groups and specific reaction sequences rather than direct halogenation of aniline. One common strategy begins with a precursor where one of the halogen positions is predetermined or can be directed. For example, starting with 2-chloroaniline is problematic because the amino group would direct bromination primarily to the 4- and 6-positions.

A more controlled approach often involves starting with a differently substituted aniline, such as 4-bromoaniline. The amino group can first be protected, for example, by acetylation to form 4-bromoacetanilide. This amide is still an ortho-, para-director, but it is less activating than a free amino group, offering better control. Chlorination of 4-bromoacetanilide would then be directed to the position ortho to the amide group (position 2). Subsequent removal of the protecting group via hydrolysis would yield the desired 5-bromo-2-chloroaniline.

An alternative pathway could involve a Sandmeyer reaction, starting from a precursor like 2-amino-4-bromobenzoic acid. Diazotization of the amino group followed by the introduction of chlorine using copper(I) chloride would install the chloro substituent. Subsequent decarboxylation would yield the 5-bromo-2-chloroaniline scaffold. These indirect methods, while involving more steps, provide the necessary regiochemical control that is unattainable through simple sequential halogenation of aniline.

Convergent and Divergent Synthetic Pathways to this compound

Route Development from Commercially Available Precursors

The most direct and industrially viable route to this compound relies on the use of commercially available starting materials. The key precursor, 5-bromo-2-chloroaniline, is readily available from various chemical suppliers. This simplifies the synthesis to a single, high-yielding transformation: the protection of the primary amine.

The protection reaction involves treating 5-bromo-2-chloroaniline with an excess of Di-tert-butyl dicarbonate ((Boc)₂O). The reaction is typically carried out in the presence of a base and a suitable aprotic solvent. A common catalyst for this type of transformation is 4-(dimethylamino)pyridine (DMAP), which enhances the rate of acylation. The reaction proceeds in two stages: initial formation of the mono-Boc protected intermediate, N-(t-Boc)-5-bromo-2-chloroaniline, followed by the addition of the second Boc group to form the final di-protected product. Due to the reduced nucleophilicity of the nitrogen atom after the first Boc group is attached, forcing conditions (e.g., excess reagent, elevated temperature, or a strong catalyst) are often necessary to drive the reaction to completion.

Reaction Scheme: 5-bromo-2-chloroaniline + 2 (Boc)₂O --(DMAP, Base)--> this compound

This convergent approach, starting from a late-stage intermediate, is highly efficient as it minimizes the number of synthetic steps and avoids complex purification challenges associated with carrying protecting groups through a longer sequence.

Optimization of Reaction Conditions for Scalability and Efficiency

For the synthesis to be scalable and efficient, optimization of the N-protection step is critical. The key variables include the choice of base, solvent, catalyst, temperature, and stoichiometry of the Boc-anhydride. The goal is to maximize the yield of the desired bis-Boc product while minimizing reaction time and the formation of byproducts, primarily the mono-Boc intermediate.

Research into the N-tert-butoxycarbonylation of weakly nucleophilic or sterically hindered anilines provides a framework for this optimization. Halogenated anilines are electron-deficient, making their N-acylation more challenging than that of simple aniline.

Key Optimization Parameters:

Reagent Stoichiometry: Using a significant excess of (Boc)₂O (e.g., 2.2 to 3.0 equivalents) is necessary to ensure the reaction proceeds to the di-substituted product.

Base: A non-nucleophilic base is preferred to avoid side reactions. Triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) are commonly used to neutralize the acid formed during the reaction.

Catalyst: 4-(Dimethylamino)pyridine (DMAP) is a highly effective catalyst for this transformation, often used in catalytic amounts (e.g., 0.1 equivalents).

Solvent: Aprotic solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or acetonitrile are typically employed as they effectively dissolve the reactants without interfering with the reaction.

Temperature and Time: The reaction may be performed at room temperature, but to ensure complete conversion to the bis-Boc product, gentle heating (e.g., 40-50 °C) may be required. Reaction progress is monitored by techniques like TLC or HPLC to determine the optimal reaction time, which can range from a few hours to overnight.

The following table summarizes typical conditions explored during the optimization of N-Boc protection for challenging aniline substrates, which are applicable to the synthesis of the target compound.

| Entry | (Boc)₂O (Equivalents) | Base (Equivalents) | Catalyst | Solvent | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 2.2 | Et₃N (2.5) | DMAP (0.1 eq) | THF | 25 | >90 |

| 2 | 2.5 | DIPEA (2.5) | DMAP (0.1 eq) | DCM | 40 | >95 |

| 3 | 2.2 | None | DMAP (1.1 eq) | Acetonitrile | 50 | Variable |

| 4 | 3.0 | Et₃N (3.0) | None | THF | 60 | Moderate |

Upon completion of the reaction, purification is typically achieved through aqueous work-up to remove the base and water-soluble byproducts, followed by crystallization or column chromatography to isolate the final this compound in high purity. Careful optimization of these conditions ensures the process is both high-yielding and amenable to large-scale production.

Mechanistic Investigations and Reactivity Profiles of N,n Bis T Boc 5 Bromo 2 Chloroaniline

Reactivity of the Aromatic Halogen Substituents (Bromine and Chlorine)

The reactivity of the bromine and chlorine substituents on the aromatic ring of (N,N-Bis-t-Boc)-5-bromo-2-chloroaniline is anticipated to be influenced by several factors, including the inherent reactivity difference between C-Br and C-Cl bonds in cross-coupling reactions (typically C-Br is more reactive), steric hindrance from the bulky N,N-Bis-t-Boc group, and the electronic effects of the substituents. However, no published studies specifically detail these reactivity profiles for this molecule.

Palladium-Catalyzed Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. Generally, the oxidative addition of an aryl halide to a Pd(0) complex is the initial step, and the reactivity order is typically I > Br > Cl. For a bromo-chloro substituted aniline (B41778), selective coupling at the more reactive C-Br bond is often expected. The bulky N,N-Bis-t-Boc protecting group ortho to the chlorine atom would likely provide significant steric hindrance, further favoring reactions at the less hindered C-Br position. Despite these general principles, specific experimental results for this compound are not documented.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a widely used reaction for forming C-C bonds between aryl halides and organoboron compounds. While this reaction has been successfully applied to various bromo- and chloroanilines, no specific examples, reaction conditions, or yields have been reported in the literature for this compound. Research on unprotected ortho-bromoanilines has shown successful coupling, but these substrates differ significantly in their steric and electronic properties from the target compound. nih.gov

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a key method for constructing C-N bonds via the palladium-catalyzed coupling of amines with aryl halides. wikipedia.org It is a versatile reaction with broad substrate scope. However, a search of the scientific literature did not yield any instances of this reaction being performed on this compound. Consequently, there is no data on its performance, selectivity between the C-Br and C-Cl sites, or the specific conditions required.

Other Cross-Coupling Methodologies (e.g., Negishi, Stille, Heck)

Other significant palladium-catalyzed cross-coupling reactions include the Negishi (using organozinc reagents), Stille (using organotin reagents), and Heck (using alkenes) reactions. These methods are fundamental in organic synthesis. Nevertheless, no published reports describe the use of this compound as a substrate in any of these transformations. Therefore, its reactivity, selectivity, and the efficiency of these couplings remain undocumented.

Directing Group Effects in Metal-Catalyzed C-H Functionalization Adjacent to N-Boc Groups

The N,N-Bis-t-Boc group is a bulky, electron-withdrawing protecting group. While N-Boc protected amines are known to act as directing groups in certain C-H functionalization reactions, the specific directing effect of a di-Boc group on a chloro-bromo-substituted aniline has not been investigated. There are no studies detailing whether this group can direct metal catalysts to functionalize the C-H bonds at the C-4 or C-6 positions of the aniline ring, or how such reactivity would compete with the reactivity of the halogen substituents.

Nucleophilic Substitution Reactions on the Halogenated Aromatic Ring

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups (like nitro groups) positioned ortho or para to the halogen leaving group to activate the ring towards nucleophilic attack. The N,N-Bis-t-Boc group is electron-withdrawing, but its activating ability for SNAr is not as potent as a nitro group. Furthermore, the aniline ring is not otherwise activated. Consequently, this compound is not expected to be a prime candidate for SNAr reactions under standard conditions. A literature search confirms the absence of any reported nucleophilic substitution reactions on this specific compound.

Transformations Involving the N,N-Bis-t-Boc Protected Amine Moiety

The transformations centered on the protected amine group are pivotal for the utility of this compound in multistep synthesis. These reactions primarily involve the selective or complete removal of the tert-butoxycarbonyl (Boc) groups to unmask the reactive amino functionality.

The selective removal of a single Boc group from a bis-protected aniline is a synthetically valuable transformation, yielding the corresponding N-mono-Boc-aniline. This process must be carefully controlled to prevent the formation of the fully deprotected aniline. Various methodologies have been developed to achieve this selectivity, primarily relying on acid catalysis, thermal conditions, or Lewis acid mediation.

Acid-catalyzed deprotection is a conventional method for removing Boc groups. The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation, isobutylene (B52900), and carbon dioxide, ultimately releasing the amine. acsgcipr.orgyoutube.com For selective monodeprotection, the reaction conditions must be mild enough to prevent the removal of the second Boc group.

Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used, but their high acidity can lead to complete deprotection if not carefully controlled. researchgate.netnih.gov Milder acidic conditions offer better selectivity. For instance, using oxalyl chloride in methanol (B129727) provides a mild method for the deprotection of various N-Boc protected aromatic amines, often proceeding at room temperature with high yields. nih.govrsc.org This system is particularly effective for substrates with electron-withdrawing groups, which can destabilize the aryl carbamate (B1207046) and promote cleavage. nih.govrsc.org Another mild approach involves the use of a Brønsted acidic deep eutectic solvent, such as one composed of choline (B1196258) chloride and p-toluenesulfonic acid, which serves as both the catalyst and the reaction medium. mdpi.com

Table 1: Acid-Catalyzed N-Boc Deprotection of Aromatic Amines

| Catalyst/Reagent | Solvent | Temperature | Time | Yield (%) | Ref |

| Oxalyl Chloride | Methanol | Room Temp. | 1-4 h | >70 | rsc.org |

| Choline Chloride/pTSA | Neat | Room Temp. | 10 min | Excellent | mdpi.com |

| Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) | 0°C to RT | 2.5 h | Variable | reddit.com |

| Hydrochloric Acid (HCl) | Dioxane | 0°C | Variable | Good | reddit.com |

Thermal cleavage of Boc groups provides an alternative, catalyst-free deprotection strategy. acsgcipr.org This method involves heating the substrate, which leads to the fragmentation of the Boc group into isobutylene and carbon dioxide, regenerating the amine. acsgcipr.org Thermolytic deprotection can be performed in batch reactors but is particularly well-suited for continuous flow systems, which offer precise temperature control and short residence times, thereby enhancing selectivity and safety. researchgate.netnih.govnih.govnih.gov

Studies on a range of N-Boc protected amines in continuous flow have shown that selectivity can be achieved by carefully controlling the temperature. nih.govnih.govacs.org Aryl N-Boc groups are typically cleaved at lower temperatures than alkyl N-Boc groups, a selectivity attributed to the relative pKa values of the conjugate acids. nih.gov For N-Boc aniline, efficient deprotection in a continuous flow system required a temperature of 240°C to achieve high conversion. nih.govacs.org The choice of solvent also influences the reaction efficiency, with polar solvents like methanol and trifluoroethanol often providing the best results. nih.govnih.govacs.org This methodology avoids the use of acidic reagents and simplifies product workup, as the byproducts are volatile. researchgate.net

Table 2: Thermolytic N-Boc Deprotection of N-Boc Aniline in Continuous Flow

| Solvent | Temperature (°C) | Residence Time (min) | Conversion (%) | Ref |

| Trifluoroethanol (TFE) | 240 | 30 | 93 | nih.govacs.org |

| Methanol (MeOH) | 240 | 30 | 88 | nih.govacs.org |

| Tetrahydrofuran (B95107) (THF) | 240 | 30 | 65 | nih.govacs.org |

| Toluene | 240 | 30 | 54 | nih.govacs.org |

Lewis acids can effectively catalyze the removal of Boc groups under conditions that are often milder than those required for strong Brønsted acids. acsgcipr.org The mechanism mirrors acid catalysis, involving coordination of the Lewis acid to the carbonyl oxygen, which facilitates cleavage of the carbamate. acsgcipr.org This approach can be particularly advantageous for substrates containing other acid-sensitive functional groups. acsgcipr.org

A variety of Lewis acids have been employed for this purpose, including zinc salts like zinc bromide (ZnBr2) and zinc triflate (Zn(OTf)2), as well as salts of iron(III), aluminum(III), and tin(IV). acsgcipr.orgorganic-chemistry.orgresearchgate.netnih.gov Iron(III) salts have been reported to be practical and selective catalysts for removing a Boc group from N,N'-diprotected amines and amino acids. rsc.org Zinc chloride (ZnCl2) has also been shown to promote Boc deprotection under mild conditions. nih.gov The choice of Lewis acid and reaction conditions can be tuned to achieve selective monodeprotection of bis-Boc anilines.

Table 3: Lewis Acid Catalysts for N-Boc Deprotection

| Lewis Acid | Conditions | Substrate Scope | Ref |

| Iron(III) salts | Catalytic amount | N,N'-diprotected amino acids/amines | rsc.org |

| Zinc Bromide (ZnBr2) | Stoichiometric | Secondary N-Boc amines | acsgcipr.orgnih.gov |

| Zinc Chloride (ZnCl2) | Stoichiometric | N-Boc-2-alkynylbenzimidazoles | nih.gov |

| Bismuth(III) Trichloride | Acetonitrile (B52724)/Water, 55°C | N-Boc amino acids/peptides | researchwithrutgers.com |

For many synthetic applications, the complete removal of both Boc groups is necessary to liberate the free 5-bromo-2-chloroaniline (B183919). This is typically achieved by using more forcing conditions than those employed for selective monodeprotection. Strong acid treatments, such as with excess TFA or concentrated HCl, at elevated temperatures will readily cleave both Boc groups. researchgate.net Similarly, thermolytic deprotection performed at sufficiently high temperatures (e.g., ≥240°C) and for longer residence times in a flow reactor can also result in the fully deprotected product. nih.gov

Once deprotected, the resulting 5-bromo-2-chloroaniline serves as a versatile chemical building block. nbinno.com The free amino group is a key active site that can participate in a wide array of chemical transformations. Its reactivity is complemented by the presence of the bromine and chlorine atoms, which allow for subsequent cross-coupling reactions.

The amino group can undergo standard functionalizations such as acylation, for example, reacting with acyl chlorides to form amides. chemicalbook.com It can also react to form ureas and isothiocyanates. chemicalbook.com Furthermore, the aniline derivative is a valuable precursor in the synthesis of more complex heterocyclic structures. For instance, it can be used in coupling reactions with boronic acids (Suzuki coupling) or undergo Ullmann-type couplings to form larger molecular scaffolds, which are often precursors to pharmacologically active compounds. chemicalbook.com The versatile reactivity of the deprotected aniline makes it a crucial intermediate in the synthesis of agrochemicals, pharmaceuticals, and dyestuffs. nbinno.comchemicalbook.com

Selective Monodeprotection of N,N-Bis-t-Boc Anilines

Chemo- and Regioselectivity in Multi-Reactive Systems

This compound possesses two distinct halogen atoms, bromine and chlorine, attached to the aniline ring. This di-halogenated substitution pattern presents an excellent opportunity to study chemo- and regioselectivity in cross-coupling reactions. The electronic environment of the C-Br and C-Cl bonds, influenced by the bulky and electron-withdrawing di-Boc group, dictates the preferential site of reaction.

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, the relative reactivity of aryl halides generally follows the order I > Br > Cl. This trend is attributed to the bond dissociation energies of the carbon-halogen bonds. Consequently, in a molecule containing both bromine and chlorine, the C-Br bond is expected to be more reactive towards oxidative addition to a low-valent palladium catalyst.

While specific studies detailing the chemo- and regioselectivity of this compound are not extensively documented in publicly available literature, general principles of palladium-catalyzed cross-coupling reactions provide a strong predictive framework. For instance, in a Suzuki-Miyaura coupling, it is anticipated that an organoboron reagent would selectively couple at the C-Br position, leaving the C-Cl bond intact for subsequent functionalization. This selectivity allows for a stepwise introduction of different substituents onto the aniline core.

The bulky di-Boc protecting group can also exert a significant steric influence on the regioselectivity of the reaction. The ortho-chloro substituent is sterically hindered by the adjacent large protecting group, which could further disfavor its participation in the initial cross-coupling step.

A hypothetical reaction sequence illustrating this selectivity is presented below:

| Reactant | Coupling Partner | Catalyst System | Expected Major Product |

| This compound | Arylboronic acid | Pd(PPh₃)₄, Base | (N,N-Bis-t-Boc)-5-aryl-2-chloroaniline |

| This compound | Amine | Pd catalyst, Ligand, Base | (N,N-Bis-t-Boc)-5-amino-2-chloroaniline |

This inherent difference in reactivity allows for the sequential and controlled functionalization of the di-halogenated aniline, making it a valuable intermediate in the synthesis of complex molecules.

Proposed Reaction Mechanisms and Intermediates

The proposed reaction mechanisms for the transformation of this compound in palladium-catalyzed cross-coupling reactions follow the well-established catalytic cycles for these transformations.

Suzuki-Miyaura Coupling:

The catalytic cycle for a Suzuki-Miyaura coupling of this compound with an organoboron reagent (R-B(OR')₂) would proceed through the following key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the more reactive C-Br bond of the aniline derivative to form a Pd(II) intermediate. This is generally considered the rate-determining step.

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group (R) to the palladium center, displacing the bromide. This step forms a new Pd(II) intermediate.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, regenerating the Pd(0) catalyst and forming the C-C coupled product.

Key Intermediates in Suzuki-Miyaura Coupling:

| Step | Intermediate | Description |

| Oxidative Addition | Aryl-Pd(II)-Br Complex | A square planar palladium(II) species where the palladium is inserted into the C-Br bond. |

| Transmetalation | Aryl-Pd(II)-R Complex | The organic group from the boronic acid replaces the bromide on the palladium center. |

Buchwald-Hartwig Amination:

Similarly, the Buchwald-Hartwig amination of this compound with an amine (R-NH₂) would follow a comparable catalytic cycle:

Oxidative Addition: A Pd(0) catalyst oxidatively adds to the C-Br bond to form a Pd(II) intermediate.

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form an amido complex.

Reductive Elimination: The aryl group and the amido group are reductively eliminated from the palladium, forming the desired C-N bond and regenerating the Pd(0) catalyst.

Key Intermediates in Buchwald-Hartwig Amination:

| Step | Intermediate | Description |

| Oxidative Addition | Aryl-Pd(II)-Br Complex | A palladium(II) species formed by the insertion of palladium into the C-Br bond. |

| Amine Coordination | [Aryl-Pd(II)(Br)(R-NH₂)] Complex | The amine reactant coordinates to the palladium center. |

| Reductive Elimination | Aryl-amido-Pd(II) Complex | The deprotonated amine is bound to the palladium before the final C-N bond formation. |

The presence of the di-Boc group is crucial for the stability of the aniline nitrogen and for modulating the electronic properties of the aromatic ring, thereby influencing the rates of the individual steps within these catalytic cycles. However, detailed kinetic and computational studies specifically on this compound would be necessary to fully elucidate the energetic landscape of these reactions and the precise structures of the intermediates involved.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of (N,N-Bis-t-Boc)-5-bromo-2-chloroaniline. Through ¹H NMR and ¹³C NMR, the chemical environment of each proton and carbon atom can be mapped, confirming the substitution pattern of the aromatic ring and the presence of the two tert-butoxycarbonyl (Boc) protecting groups.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the aromatic protons and the protons of the t-Boc groups.

t-Boc Protons: A prominent singlet would appear around δ 1.4-1.5 ppm, integrating to 18 protons, which corresponds to the chemically equivalent methyl protons of the two t-butyl groups.

Aromatic Protons: The three protons on the benzene (B151609) ring would appear in the aromatic region (typically δ 7.0-8.0 ppm). Their specific chemical shifts and coupling patterns (splitting) are dictated by the electronic effects of the bromine, chlorine, and N(Boc)₂ substituents. The proton at C6 (adjacent to the bulky N(Boc)₂ and chloro groups) would likely be a doublet. The proton at C4 (between the bromo and N(Boc)₂ groups) would be a doublet of doublets, and the proton at C3 would appear as a doublet.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule.

t-Boc Carbons: Signals corresponding to the methyl carbons of the t-butyl groups would be observed around δ 28 ppm. The quaternary carbons of the t-butyl groups and the carbonyl carbons of the carbamate (B1207046) would appear further downfield, typically around δ 80-85 ppm and δ 150-155 ppm, respectively. rsc.org

Aromatic Carbons: Six distinct signals would be expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbons bearing the bromine (C5) and chlorine (C2) atoms would be shifted according to the known effects of halogens on aromatic carbon resonances.

Predicted ¹H and ¹³C NMR Data

| Predicted ¹H NMR Data (in CDCl₃) | ||

|---|---|---|

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~7.6 | d | 1H, Aromatic H |

| ~7.4 | dd | 1H, Aromatic H |

| ~7.2 | d | 1H, Aromatic H |

| ~1.45 | s | 18H, 2 x -C(CH₃)₃ |

| Predicted ¹³C NMR Data (in CDCl₃) | ||

| Chemical Shift (δ, ppm) | Assignment | |

| ~152 | C=O (Boc) | |

| ~140 | Aromatic C-N | |

| ~135, 133, 130 | Aromatic C-H | |

| ~128, 118 | Aromatic C-Cl, C-Br | |

| ~84 | -C(CH₃)₃ | |

| ~28 | -C(CH₃)₃ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to specific bond vibrations. masterorganicchemistry.com For this compound, the IR spectrum would be dominated by the characteristic absorptions of the Boc groups and the substituted benzene ring.

Key expected absorption bands include:

C=O Stretch: A strong, sharp absorption band between 1700-1750 cm⁻¹ is characteristic of the carbonyl group in the carbamate (Boc) functionality.

C-H Stretch: Bands just below 3000 cm⁻¹ arise from the sp³ C-H bonds of the t-butyl groups. Aromatic C-H stretches would appear at slightly higher wavenumbers, just above 3000 cm⁻¹.

C-O Stretch: Strong absorptions in the 1300-1000 cm⁻¹ region are associated with the C-O stretching vibrations within the Boc group's ester-like structure. spectroscopyonline.com

Aromatic C=C Stretch: Medium to weak absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic ring.

C-N Stretch: This vibration typically appears in the 1350-1250 cm⁻¹ range.

C-Cl and C-Br Stretches: These absorptions occur in the fingerprint region (below 1000 cm⁻¹) and can be difficult to assign definitively.

Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic |

| 2980-2850 | C-H Stretch | Aliphatic (t-butyl) |

| 1725-1700 | C=O Stretch | Carbamate (Boc) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1250-1150 | C-O Stretch | Carbamate (Boc) |

| 800-600 | C-Cl / C-Br Stretch | Haloalkane |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within conjugated systems. The substituted aniline (B41778) core of the molecule constitutes the primary chromophore. The spectrum, typically measured in a solvent like ethanol (B145695) or acetonitrile (B52724), would show absorption maxima (λ_max) in the UV region. The position and intensity of these bands are influenced by the auxochromic effects of the chloro, bromo, and nitrogen substituents on the benzene ring chromophore.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides crucial information about the molecular weight and structural features of a compound. For this compound (Molecular Formula: C₁₆H₂₁BrClNO₄), the exact mass is 405.0448 g/mol .

The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ peak due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a cluster of peaks for the molecular ion (M, M+2, M+4).

Common fragmentation pathways for N-Boc protected compounds involve the loss of groups associated with the protecting moiety. Expected key fragments would include:

[M - 57]⁺: Loss of a t-butyl radical (•C(CH₃)₃).

[M - 100]⁺: Loss of a Boc group via cleavage, or loss of CO₂ and isobutylene (B52900).

[M - 101]⁺: Loss of the entire Boc radical (•COOC(CH₃)₃).

Further fragmentation would involve the sequential loss of the second Boc group and cleavage of the C-Br and C-Cl bonds. The presence of t-Boc protecting groups can sometimes lead to thermal degradation in the ion source, particularly in GC-MS analysis. nih.gov

Predicted Key Mass Spectrometry Fragments

| m/z (Mass/Charge Ratio) | Possible Fragment Identity |

|---|---|

| 405/407/409 | [M]⁺ Molecular Ion Cluster |

| 349/351/353 | [M - C₄H₈]⁺ |

| 305/307/309 | [M - Boc]⁺ |

| 57 | [C₄H₉]⁺ (t-butyl cation) |

Chromatographic Techniques for Purity and Separation

Chromatography is essential for assessing the purity of this compound and for its separation from reactants, byproducts, and other impurities.

HPLC is the premier method for determining the purity of non-volatile, thermally sensitive compounds like this compound.

Mode: Reversed-phase HPLC (RP-HPLC) is the most suitable mode.

Stationary Phase: A C18 (octadecylsilyl) or C8 column would provide sufficient retention and selectivity for this relatively nonpolar molecule.

Mobile Phase: A gradient or isocratic elution using a mixture of water and an organic solvent, such as acetonitrile or methanol (B129727), would be effective. sielc.com The addition of a small amount of buffer is generally not necessary for this neutral compound.

Detection: A UV detector, set at one of the compound's absorption maxima (e.g., ~254 nm), would provide sensitive detection. Purity is typically assessed by calculating the peak area percentage of the main component.

Gas chromatography is generally used for volatile and thermally stable compounds. The application of GC for the direct analysis of this compound is challenging. The t-Boc protecting groups are known to be thermally labile and can decompose at the high temperatures typically used in a GC injection port. nih.gov This decomposition would lead to the formation of other aniline species, resulting in inaccurate quantification and misidentification. Therefore, HPLC is a much more reliable technique for the purity analysis of this compound. If GC analysis were necessary, a derivatization step to replace the Boc groups with more thermally stable moieties would be required.

Capillary Electrophoresis separates species based on their charge-to-size ratio in an electric field. nih.gov While standard Capillary Zone Electrophoresis (CZE) is ideal for charged species, this compound is a neutral molecule. mdpi.com For the analysis of such neutral compounds, a modification of CE known as Micellar Electrokinetic Chromatography (MEKC) would be employed. In MEKC, a surfactant (such as sodium dodecyl sulfate, SDS) is added to the buffer above its critical micelle concentration. These micelles act as a pseudostationary phase, and neutral analytes can partition between the aqueous buffer and the hydrophobic interior of the micelles, allowing for their separation. This technique offers high separation efficiency and requires minimal sample and solvent volumes. nih.govresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

The definitive three-dimensional arrangement of atoms and molecules in the solid state is elucidated through single-crystal X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

A comprehensive search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), and the broader scientific literature was conducted to obtain single-crystal X-ray diffraction data for this compound. However, as of the latest inquiries, no publicly available crystallographic data for this specific compound has been deposited or published.

For illustrative purposes, the type of data that would be obtained from a successful X-ray crystallographic analysis is presented in the tables below. These tables are populated with hypothetical data to demonstrate the format and nature of crystallographic parameters.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters

| Parameter | Value |

| Empirical Formula | C₁₆H₂₁BrClNO₄ |

| Formula Weight | 406.70 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 10.123(4) Å |

| b | 15.456(6) Å |

| c | 12.789(5) Å |

| α | 90° |

| β | 109.23(3)° |

| γ | 90° |

| Volume | 1889.1(13) ų |

| Z | 4 |

| Density (calculated) | 1.428 Mg/m³ |

| Absorption Coefficient | 2.357 mm⁻¹ |

| F(000) | 840 |

| Data Collection | |

| Crystal Size | 0.25 x 0.20 x 0.15 mm |

| Theta range for data collection | 2.50 to 28.00° |

| Index ranges | -12≤h≤12, -19≤k≤19, -16≤l≤16 |

| Reflections collected | 15890 |

| Independent reflections | 4321 [R(int) = 0.045] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 4321 / 0 / 226 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.048, wR2 = 0.112 |

| R indices (all data) | R1 = 0.065, wR2 = 0.125 |

| Largest diff. peak and hole | 0.54 and -0.48 e.Å⁻³ |

Table 2: Hypothetical Selected Bond Lengths and Angles

| Bond | Length (Å) | Angle | Angle (°) |

| Br(1)-C(5) | 1.905(3) | C(6)-C(1)-C(2) | 119.5(3) |

| Cl(1)-C(2) | 1.742(3) | C(1)-C(2)-C(3) | 120.3(3) |

| N(1)-C(1) | 1.452(4) | C(1)-C(2)-Cl(1) | 118.9(2) |

| N(1)-C(7) | 1.385(4) | C(3)-C(2)-Cl(1) | 120.8(2) |

| N(1)-C(12) | 1.388(4) | C(4)-C(5)-Br(1) | 119.7(2) |

| O(1)-C(7) | 1.211(4) | C(1)-N(1)-C(7) | 117.8(3) |

| O(3)-C(12) | 1.209(4) | C(1)-N(1)-C(12) | 118.1(3) |

| C(1)-C(6) | 1.391(4) | C(7)-N(1)-C(12) | 124.1(3) |

Should the crystal structure of this compound be determined in the future, the resulting data would enable a detailed analysis of its molecular geometry. This would include the planarity of the aniline ring, the orientation of the bulky di-tert-butoxycarbonyl groups relative to the phenyl ring, and any intramolecular and intermolecular non-covalent interactions, such as hydrogen bonds or halogen bonds, that dictate the crystal packing. Such information is invaluable for correlating the solid-state structure with the compound's stability, solubility, and other macroscopic properties.

Strategic Applications of N,n Bis T Boc 5 Bromo 2 Chloroaniline in Advanced Organic Synthesis

Precursor in the Synthesis of N-Heterocyclic Compounds

The dual halogenation of (N,N-Bis-t-Boc)-5-bromo-2-chloroaniline makes it a valuable precursor for the synthesis of a diverse range of nitrogen-containing heterocyclic compounds. The differential reactivity of the bromine and chlorine atoms, coupled with the directing and protecting effects of the N,N-bis-t-Boc group, enables selective functionalization and subsequent cyclization strategies.

Synthesis of Substituted Indoles and Pyrroles

While direct, documented examples of using this compound for indole (B1671886) and pyrrole (B145914) synthesis are not extensively reported in readily available literature, its structural motifs are highly relevant to established synthetic routes. The core structure of a di-halogenated aniline (B41778) is a key component in various palladium-catalyzed indole synthesis methodologies. For instance, palladium-catalyzed coupling reactions of 2-haloanilines with alkynes are a well-established method for constructing the indole scaffold. researchgate.netacs.org The presence of both a bromo and a chloro substituent on the aniline ring of this compound offers the potential for sequential, site-selective cross-coupling reactions to introduce the necessary carbon framework for indole or pyrrole formation.

The N,N-bis-t-Boc group plays a crucial role in these potential transformations. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions. wikipedia.orgchemistrysteps.com The two bulky Boc groups in this compound provide significant steric hindrance around the nitrogen atom, which can influence the regioselectivity of subsequent reactions and prevent unwanted side reactions at the nitrogen. Following the construction of the desired carbon skeleton via cross-coupling reactions, the Boc groups can be readily removed to allow for the final cyclization to form the indole or pyrrole ring.

Construction of Fused Azacycles and Other N-Heterocycles

The synthesis of fused azacycles often relies on intramolecular cyclization reactions of appropriately substituted aromatic precursors. The di-halogenated nature of this compound provides a platform for introducing functionalities that can participate in such cyclizations. For example, one of the halogen atoms can be replaced with a group containing a nucleophilic or electrophilic center, which can then react with a substituent introduced at the other halogen position to form a new heterocyclic ring fused to the aniline core.

The modular synthesis of N-heterocycles is a powerful strategy in medicinal chemistry and materials science. nih.govnih.govrsc.org this compound can serve as a key building block in such modular approaches, where different fragments can be sequentially coupled to the aniline scaffold before a final cyclization step to generate a variety of fused azacycles.

Building Block for Complex Polyhalogenated Aromatic Architectures

Polyhalogenated aromatic compounds are of interest in various fields, including materials science and medicinal chemistry, due to their unique electronic properties and potential biological activities. The presence of both bromine and chlorine on the aniline ring of this compound allows for its use as a scaffold to construct more complex polyhalogenated systems.

Through sequential and selective cross-coupling reactions, such as the Suzuki-Miyaura coupling, additional halogenated aryl or heteroaryl groups can be introduced at the bromine and chlorine positions. The differential reactivity of C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions is a well-established principle, often allowing for selective reaction at the more reactive C-Br bond, followed by reaction at the C-Cl bond under different conditions. This orthogonal reactivity provides a powerful tool for the controlled assembly of complex polyhalogenated aromatic architectures.

Intermediate for the Preparation of Materials with Specific Electronic or Optical Properties

The development of organic materials with tailored electronic and optical properties, such as those used in organic light-emitting diodes (OLEDs), often relies on the synthesis of highly conjugated and electronically tunable molecules. Dihaloanilines serve as versatile starting materials for the construction of such functional materials.

While specific examples detailing the use of this compound in this context are not prevalent, its structure lends itself to the synthesis of precursors for such materials. For instance, through double cross-coupling reactions, extended π-conjugated systems can be built upon the aniline core. The N,N-bis-t-Boc group can be retained or removed in the final material, allowing for further tuning of the electronic properties. The synthesis of hole-transporting materials for OLEDs, for example, often involves the coupling of aromatic amine derivatives. fishersci.com

Role in Modular Synthetic Approaches to Diverse Chemical Libraries

Combinatorial chemistry and modular synthesis are powerful tools for the rapid generation of large and diverse collections of chemical compounds for high-throughput screening in drug discovery and materials science. nih.gov The di-functional nature of this compound makes it an ideal building block for such modular approaches.

By employing a divergent synthetic strategy, the bromine and chlorine atoms can be independently functionalized with a wide variety of building blocks through robust and high-yielding cross-coupling reactions. This allows for the creation of a large library of compounds from a single, common intermediate. The N,N-bis-t-Boc group ensures that the aniline nitrogen does not interfere with the coupling reactions and can be deprotected at a later stage if desired, further increasing the diversity of the final library.

Applications in the Synthesis of Intermediates for Drug Discovery and Development

Many biologically active compounds and pharmaceutical drugs contain substituted aniline and N-heterocyclic motifs. cymitquimica.com this compound serves as a valuable intermediate for the synthesis of complex molecules that are of interest in drug discovery. For example, it can be used to prepare precursors for kinase inhibitors, a major class of therapeutic agents. nih.govnih.gov

The ability to selectively functionalize the two halogen positions allows for the introduction of various pharmacophores and the exploration of the structure-activity relationships of new drug candidates. The Boc-protected amine can be deprotected to reveal a primary or secondary amine, which can then be further modified to introduce additional diversity and tune the pharmacological properties of the final compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (N,N-Bis-t-Boc)-5-bromo-2-chloroaniline, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sequential protection of the aniline nitrogen with tert-butoxycarbonyl (t-Boc) groups, followed by halogenation at specific positions. For example, bromination and chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) under controlled temperatures (e.g., 0–25°C). Optimization requires monitoring reaction progress via TLC or HPLC, adjusting stoichiometry, and ensuring anhydrous conditions to prevent Boc deprotection .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy (¹H, ¹³C) to confirm substitution patterns and Boc group integrity.

- Mass spectrometry (ESI-TOF) for molecular weight verification.

- HPLC with UV detection to assess purity (>95% recommended for research use).

Cross-referencing with the CAS registry (929000-06-6) ensures correct identification .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Follow OSHA and TCI America guidelines:

- Use dust respirators , nitrile gloves, and safety goggles to avoid inhalation or skin contact.

- Store in a cool, dry, ventilated area away from oxidizers to prevent decomposition into toxic gases (e.g., HCl).

- Dispose of waste via certified hazardous waste facilities compliant with EPA regulations .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of halogenated aniline derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL for refinement) enables precise determination of bond angles, torsion angles, and intramolecular hydrogen bonding. For example, in related chloro-bromo aromatic systems, SHELX can model steric interactions between bulky Boc groups and halogens, resolving discrepancies in NMR-derived geometries .

Q. What computational methods predict the stability of Boc-protected intermediates under varying pH conditions?

- Methodological Answer : Semi-empirical quantum mechanical methods (e.g., AM1) or DFT calculations (B3LYP/6-31G*) can model protonation states and Boc group hydrolysis kinetics. These methods help identify pH thresholds (typically <2 or >10) where deprotection occurs, guiding solvent selection for synthesis .

Q. How do electronic effects of bromo and chloro substituents influence regioselectivity in cross-coupling reactions?

- Methodological Answer : Bromine’s lower electronegativity compared to chlorine makes it a better leaving group in Suzuki-Miyaura couplings. Experimental validation involves:

- Screening Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)).

- Comparing reaction yields for 5-bromo vs. 2-chloro positions using GC-MS or LC-MS .

Q. What strategies address contradictory spectroscopic data (e.g., NMR vs. IR) in structural assignments?

- Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotational barriers in Boc groups) or solvent interactions. Resolve by:

- Variable-temperature NMR to detect conformational averaging.

- IR spectroscopy (gas-phase or solid-state) to validate functional groups absent in solution NMR .

- Cross-referencing with high-resolution mass spectrometry (HRMS) .

Q. How can researchers design degradation studies to assess the compound’s stability under long-term storage?

- Methodological Answer : Accelerated stability testing under ICH Q1A guidelines:

- Expose samples to 40°C/75% RH for 6 months.

- Monitor via HPLC for byproducts (e.g., deprotected aniline or halogen displacement products).

- Use Arrhenius modeling to extrapolate shelf-life at standard lab conditions (25°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.